2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
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Overview
Description
The compound “2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide” is a chemical compound with a molecular weight of 465.64 and a molecular formula of C25 H27 N3 O2 S2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCCN(CCC)C(CN1C2=C(c3ccccc3C)SC(N2c2ccccc2C1=O)=S)=O .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of its functional groups. For example, the thiazoloquinazolinone core could potentially undergo a variety of chemical transformations .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Patel et al. (2010) involved the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which exhibited remarkable antibacterial and antifungal activities (Patel, Patel, Patel, Shaikh, & Patel, 2010). Similarly, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives with potential antimicrobial activity (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activities
Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase (TS), showcasing antitumor activities (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Biological Properties
Markosyan et al. (2008) explored the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, including their effects on brain monoamine oxidase (MAO) activity and antitumor activities (Markosyan, Akalyan, Arsenyan, Sukasyan, & Garibdzhanyan, 2008).
Future Directions
Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity exhibited by similar compounds . Further studies could also aim to optimize the synthesis process and investigate the compound’s physical and chemical properties in more detail.
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-4-14-26(15-5-2)21(29)16-27-23-22(18-11-7-6-10-17(18)3)32-25(31)28(23)20-13-9-8-12-19(20)24(27)30/h6-13H,4-5,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHDPJBJTXBCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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